molecular formula C22H32Cl2N4O4S3 B13060290 3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine

3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine

Cat. No.: B13060290
M. Wt: 583.6 g/mol
InChI Key: HRDATMWAZDETAO-IERUDJENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethanol, amines, and acetic acid . For example, the reaction of 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride with ethanol and amines results in the formation of corresponding esters and amides . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine and benzimidazole moieties are known to interact with various enzymes and receptors, modulating their activity . For example, thiazolidine derivatives have been shown to inhibit peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of glucose and lipid metabolism . The sulfonic acid group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine can be compared with other thiazolidine and benzimidazole derivatives. Similar compounds include 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid and its esters and amides . These compounds share structural similarities but differ in their functional groups and pharmacological properties. The presence of the sulfonic acid group in this compound makes it unique, providing enhanced solubility and potential for diverse applications.

Properties

Molecular Formula

C22H32Cl2N4O4S3

Molecular Weight

583.6 g/mol

IUPAC Name

3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine

InChI

InChI=1S/C16H17Cl2N3O4S3.C6H15N/c1-3-20-15(22)13(27-16(20)26)14-19(2)11-7-9(17)10(18)8-12(11)21(14)5-4-6-28(23,24)25;1-4-7(5-2)6-3/h7-8H,3-6H2,1-2H3,(H,23,24,25);4-6H2,1-3H3/b14-13+;

InChI Key

HRDATMWAZDETAO-IERUDJENSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\2/N(C3=CC(=C(C=C3N2CCCS(=O)(=O)O)Cl)Cl)C)/SC1=S.CCN(CC)CC

Canonical SMILES

CCN1C(=O)C(=C2N(C3=CC(=C(C=C3N2CCCS(=O)(=O)O)Cl)Cl)C)SC1=S.CCN(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.